molecular formula C13H13Cl2N B3295787 Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- CAS No. 889942-32-9

Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)-

Cat. No.: B3295787
CAS No.: 889942-32-9
M. Wt: 254.15 g/mol
InChI Key: JPPCFGSYQXWYBB-UHFFFAOYSA-N
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Description

Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a tert-butyl group at position 6 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)-, often involves multicomponent reactions and solvent-free conditions. Methods such as microwave irradiation and the use of eco-friendly catalysts are commonly employed . For instance, a rapid and efficient method for synthesizing carbonitrile quinoline derivatives involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under microwave irradiation .

Industrial Production Methods

Industrial production of quinoline derivatives typically focuses on green and sustainable processes. Techniques such as one-pot reactions, solvent-free conditions, and the use of recyclable catalysts are emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for nucleophilic substitution, and electrophiles such as halogens for electrophilic substitution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative .

Mechanism of Action

The mechanism of action of Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the tert-butyl group can influence its binding affinity and specificity towards these targets . The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-Chloroquinoline
  • 4-Chloroquinoline
  • 6-tert-Butylquinoline

Uniqueness

Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- is unique due to the specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and the tert-butyl group distinguishes it from other quinoline derivatives .

Properties

IUPAC Name

6-tert-butyl-2,4-dichloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N/c1-13(2,3)8-4-5-11-9(6-8)10(14)7-12(15)16-11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPCFGSYQXWYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262702
Record name 2,4-Dichloro-6-(1,1-dimethylethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889942-32-9
Record name 2,4-Dichloro-6-(1,1-dimethylethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889942-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(1,1-dimethylethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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